molecular formula C5H10FNO B1403529 1-Amino-3-fluorocyclobutane-1-methanol CAS No. 1363383-42-9

1-Amino-3-fluorocyclobutane-1-methanol

Cat. No. B1403529
M. Wt: 119.14 g/mol
InChI Key: JMESLWUJQFORNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-3-fluorocyclobutane-1-methanol, also known as (1-amino-3-fluorocyclobutyl)methanol, is a compound with the molecular formula C5H10FNO and a molecular weight of 119.14 .


Synthesis Analysis

The synthesis of 1-Amino-3-fluorocyclobutane-1-methanol has been reported in several studies . The compound has been prepared with high specific activity and evaluated for its potential in tumor localization . The uptake and retention of this agent were studied in Fisher rats implanted intracerebrally with 9L gliosarcoma cells .


Molecular Structure Analysis

The molecular structure of 1-Amino-3-fluorocyclobutane-1-methanol consists of a cyclobutane ring with a fluorine atom at the 3-position, an amino group at the 1-position, and a methanol group also at the 1-position .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Amino-3-fluorocyclobutane-1-methanol are not detailed in the search results, it’s important to note that the compound’s reactivity would be influenced by its functional groups - the amino group, the fluorine atom, and the methanol group .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 119.14 and its IUPAC name is tert-butyl (3-fluoro-1-(hydroxymethyl)cyclobutyl)carbamate .

Scientific Research Applications

Tumor Imaging

  • PET Tracer for Tumor Delineation: The compound, labeled with fluorine-18, has been synthesized for positron emission tomography (PET) as a tumor-avid amino acid. This tracer, known as FACBC, demonstrates potential for tumor imaging, especially for delineating tumors (Shoup & Goodman, 1999).

Prostate Cancer

  • Detection of Recurrent Prostate Carcinoma: FACBC PET/CT is compared with 111In-capromab pendetide SPECT/CT for detecting recurrent prostate carcinoma. The study found FACBC PET/CT to be more sensitive in detecting prostate carcinoma recurrence (Schuster et al., 2011).
  • Characterization of Primary Prostate Carcinoma: A study correlating uptake of anti-3-[18F] FACBC with histology of prostatectomy specimens found that SUVmax significantly correlated with Gleason score, suggesting its potential utility in guiding biopsies to the most aggressive lesions in prostate cancer (Schuster et al., 2013).

Brain Tumors

  • Imaging Brain Tumors: [18F]FACBC has been evaluated for its potential in localizing brain tumors. A comparative study with [18F]FDG demonstrated its potential as a PET tracer for imaging brain tumors (Shoup et al., 1999).

Lung Lesions

  • Noninvasive Imaging of Pulmonary Lesions: A study on anti-3-[18F]FACBC showed its utility in detecting lung carcinoma. It demonstrated that this tracer's uptake in malignant lesions was greater than in inflammatory lesions, especially in delayed imaging (Amzat et al., 2013).

Radiochemistry and Synthesis

  • Synthesis for Radiopharmaceutical Applications: The synthesis of this compound involves multiple steps starting from the reaction of benzyl bromide with epichlorohydrin, leading to the creation of a tracer with high specific activity useful in PET imaging (Shoup & Goodman, 1999).

Other Applications

  • Diagnosis of Recurrent Prostate Carcinoma: A meta-analysis highlighted the use of 18F-FACBC PET/CT in diagnosing recurrent prostate carcinoma, showing high sensitivity and specificity (Ren et al., 2016).
  • Radiation Dosimetry: A study evaluated the whole-body radiation burden of anti-18F-FACBC in humans, finding it yields good imaging with acceptable dosimetry, demonstrating its safety profile (Nye et al., 2007).

Safety And Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram. It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Future Directions

The compound has shown promise in the field of medical imaging, particularly in the imaging of prostate cancer . Future research may focus on further exploring its potential in this area, as well as investigating its utility in imaging other types of cancers .

properties

IUPAC Name

(1-amino-3-fluorocyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-5(7,2-4)3-8/h4,8H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMESLWUJQFORNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-fluorocyclobutane-1-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3-fluorocyclobutane-1-methanol
Reactant of Route 2
1-Amino-3-fluorocyclobutane-1-methanol
Reactant of Route 3
1-Amino-3-fluorocyclobutane-1-methanol
Reactant of Route 4
1-Amino-3-fluorocyclobutane-1-methanol
Reactant of Route 5
1-Amino-3-fluorocyclobutane-1-methanol
Reactant of Route 6
1-Amino-3-fluorocyclobutane-1-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.